B1574655 MK-1454

MK-1454

Número de catálogo B1574655
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MK-1454 is a STING agonist with potential immunoactivating and antineoplastic activities. MK-1454 binds to STING and activates the STING pathway, which promotes IKK-related kinase TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells in the tumor microenvironment;  this leads to the production of pro-inflammatory cytokines, including interferons (IFNs). Specifically, expression of IFN-beta (IFNb) enhances the cross-presentation of tumor-associated antigens by CD8alpha-positive and CD103-positive dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in a CTL-mediated immune response against tumor cells and causes tumor cell lysis.

Aplicaciones Científicas De Investigación

Discovery and Development

MK-1454 is a novel cyclic dinucleotide-based stimulator of interferon genes (STING) pathway agonist. Its discovery involved the design and synthesis of structurally complex molecules to access previously unexplored chemical spaces. Through biochemical affinity assessment, cellular potency evaluations, and computational, structural, and biophysical characterizations, MK-1454 emerged as a molecule with suitable properties for clinical development. In preclinical studies using syngeneic tumor models in mice, MK-1454 demonstrated significant antitumor activity, especially when combined with anti-PD-1 therapy. This suggests its potential in treating tumors partially responsive or nonresponsive to single-agent anti-PD-1 therapy (Chang et al., 2022).

Stereoselective Synthesis

The stereoselective synthesis of MK-1454 is an important aspect of its production. A highly diastereoselective approach was developed for its synthesis, starting with asymmetric construction of fluoride-bearing deoxynucleotides. The process involved the use of four enzymes in a selective cascade process to construct the bridging thiophosphates, essential for MK-1454's efficacy. This innovative approach not only showcases advances in organic chemistry but also underscores the significance of enzyme-catalyzed reactions in drug synthesis, contributing to cost reduction and environmental sustainability (Benkovics et al., 2022).

Holistic Characterization and Risk Assessment

In the development of MK-1454, a comprehensive characterization and risk assessment of residual host cell protein (HCP) impurities was conducted. The biocatalytic synthesis of MK-1454 involves the use of Escherichia coli cell lysate, which introduced HCPs as a new class of impurities. A thorough analysis using various analytical tools, including nanoscale liquid chromatography and tandem mass spectrometry, was employed. This rigorous approach ensured the removal of impurities and supported the safety and efficacy of MK-1454 as an active pharmaceutical ingredient (Wang et al., 2022).

Propiedades

Nombre del producto

MK-1454

Nombre IUPAC

N/A

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

MK-1454;  MK 1454;  MK1454; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.